molecular formula C7H3F5O B2568129 1,2-Difluoro-3-(trifluoromethoxy)benzene CAS No. 158178-35-9; 389-40-2

1,2-Difluoro-3-(trifluoromethoxy)benzene

Cat. No.: B2568129
CAS No.: 158178-35-9; 389-40-2
M. Wt: 198.092
InChI Key: IEWSBWIUOSSOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aryl Fluorides: Stability and Bioactivity

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional stability to molecules. nih.gov In aryl fluorides, this stability makes the aromatic ring resistant to metabolic degradation, a crucial feature in drug design. nih.gov Introducing fluorine onto an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and binding affinity to biological targets. nih.govacs.org Consequently, aryl fluoride (B91410) moieties are prevalent in a wide range of pharmaceuticals and agrochemicals. nih.govexordo.com In materials science, the polarity and stability of the C-F bond are leveraged to create high-performance polymers, liquid crystals, and other advanced materials with unique thermal and electronic properties. acs.orgexordo.comrsc.org The synthesis of aryl fluorides has been a topic of considerable interest, with ongoing research focused on developing more efficient and safer methods than traditional techniques like the Balz-Schiemann reaction. nih.govexordo.com

The Trifluoromethoxy Group: A Lipophilic Hydrogen Bond Acceptor

The trifluoromethoxy (-OCF3) group has gained increasing attention in medicinal and agricultural chemistry. researchgate.netnih.gov Often described as one of the most lipophilic substituents, it can significantly enhance a molecule's ability to permeate biological membranes. nih.govmdpi.com Unlike the related trifluoromethyl (-CF3) group, the oxygen atom in the -OCF3 moiety allows it to act as a weak hydrogen bond acceptor while maintaining high metabolic stability. mdpi.combeilstein-journals.org This unique combination of properties—high lipophilicity, metabolic stability, and distinct electronic characteristics—makes the trifluoromethoxy group a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. researchgate.netnih.gov However, the introduction of this group into organic molecules can be challenging, which drives continued research into new synthetic methodologies. researchgate.netbeilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWSBWIUOSSOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of the Research Landscape for Polyfluorinated Aromatic Ethers

1,2-Difluoro-3-(trifluoromethoxy)benzene belongs to the class of polyfluorinated aromatic ethers. This class of compounds is characterized by having multiple fluorine atoms and an ether linkage on an aromatic ring. The research landscape for these molecules is dynamic and expanding, driven by the demand for novel building blocks in life sciences and materials science.

Researchers are actively exploring synthetic routes to access diverse substitution patterns of polyfluorinated aromatic ethers. researchgate.netresearchgate.net The development of efficient synthetic methods is crucial, as the precise placement of fluorine atoms can dramatically alter a molecule's properties. nih.gov Synthetic strategies often involve nucleophilic aromatic substitution reactions or the alkylation of fluorinated phenols. rsc.orgresearchgate.netresearchgate.net

In materials science, research into fluorinated poly(aryl ether)s and related polymers is focused on creating materials with low dielectric constants, high thermal stability, and excellent hydrophobicity. rsc.org These properties are highly desirable for applications in modern electronics and high-speed communication networks. rsc.org Similarly, fluorinated poly(aryl thioethers) are also being investigated for their excellent physical properties. nih.gov The collective research indicates a strong and growing interest in polyfluorinated aromatic compounds as precursors to high-performance materials.

Advanced Characterization and Spectroscopic Analysis in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

No published experimental data for 1H, 13C, and 19F NMR spectra could be located.

Information on spin-spin coupling constants for conformational analysis is absent.

There are no documented studies using in situ NMR spectroscopy for this compound.

Vibrational Spectroscopy (Infrared and Raman):

No experimental IR or Raman spectra are available to identify characteristic functional group vibrations.

There is no literature on the conformational analysis of this specific molecule in different phases using vibrational spectroscopy.

Due to the strict constraint to focus solely on "1,2-Difluoro-3-(trifluoromethoxy)benzene" and the absence of the requisite research findings, generating a scientifically accurate and thorough article as per the provided structure is not possible at this time.

Mass Spectrometry Techniques for Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for the confirmation of the molecular weight and structure of synthesized compounds. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to provide detailed structural information through analysis of its fragmentation pattern. While a specific mass spectrum for this compound is not publicly available, the fragmentation pathways can be predicted based on the established principles of mass spectrometry for aromatic and fluorinated compounds.

The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C7H3F5O). The presence of fluorine, carbon, hydrogen, and oxygen would contribute to this value. The fragmentation of the molecular ion is anticipated to proceed through several key pathways, dictated by the stability of the resulting fragments.

One probable fragmentation pathway involves the cleavage of the C-O bond between the benzene (B151609) ring and the trifluoromethoxy group. This would lead to the formation of a [C6H3F2]+ ion and a trifluoromethoxy radical (•OCF3). The difluorophenyl cation would be a significant peak in the spectrum.

Another important fragmentation route would be the loss of the trifluoromethyl group ([CF3]) from the molecular ion, resulting in a [M-CF3]+ fragment. This is a common fragmentation for compounds containing a trifluoromethoxy moiety. Further fragmentation could involve the sequential loss of carbon monoxide (CO) from this fragment.

Cleavage of the C-F bonds on the aromatic ring is also possible, though typically less favored than fragmentation of the substituent. This could lead to fragments corresponding to [M-F]+. Rearrangement reactions, such as the migration of a fluorine atom, could also occur, leading to more complex fragmentation patterns. The presence of multiple fluorine atoms can lead to characteristic isotopic patterns that aid in fragment identification.

The predicted fragmentation pathways are summarized in the table below:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment Ion
[C7H3F5O]+•[C6H3F2]+•OCF32,3-Difluorophenyl cation
[C7H3F5O]+•[C7H3F2O]+•CF31,2-Difluoro-3-oxyphenyl cation
[C7H3F5O]+•[C7H3F4O]+F•Isomeric fluorinated benzaldehyde cations
[C7H3F2O]+[C6H3F2]+CO2,3-Difluorophenyl cation

These predicted pathways are based on the fundamental principles of mass spectral fragmentation of aromatic and fluorinated compounds. whitman.edu The stability of the aromatic ring often leads to a prominent molecular ion peak. ulethbridge.ca The fragmentation is generally directed by the substituents on the ring.

Advanced X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While the crystal structure of this compound itself has not been reported in the crystallographic literature, the solid-state structures of its derivatives can provide invaluable insights into molecular conformation, packing, and intermolecular interactions.

For derivatives of this compound, single-crystal X-ray diffraction would be the primary method for structural elucidation. nih.gov The process involves growing a suitable single crystal of the derivative, which can often be the most challenging step. nih.gov Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

The crystal structures of derivatives of fluorinated benzenes and compounds containing trifluoromethoxy groups have been extensively studied. rsc.orgnih.govnih.gov These studies reveal important information about the influence of fluorine and trifluoromethoxy substituents on the solid-state packing. For instance, intermolecular interactions involving fluorine atoms, such as C-H•••F and F•••F contacts, often play a significant role in the crystal packing. rsc.orgnih.gov The trifluoromethoxy group, with its strong electronegativity and steric bulk, can also influence the molecular conformation and packing arrangement.

In a hypothetical crystal structure of a derivative of this compound, one would expect to observe a planar or near-planar benzene ring. The bond lengths and angles would be influenced by the electronic effects of the fluorine and trifluoromethoxy substituents. The analysis of the crystal packing would focus on identifying and characterizing any non-covalent interactions, which are crucial for understanding the solid-state properties of the material.

The crystallographic data for a hypothetical derivative are summarized in the table below, illustrating the type of information that would be obtained from an X-ray diffraction study.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1045.6
Z4

These parameters define the unit cell of the crystal and the symmetry of the arrangement of molecules within it. The detailed analysis of bond lengths, bond angles, and torsion angles, along with the study of intermolecular interactions, would provide a comprehensive understanding of the solid-state structure of the derivative.

Computational Chemistry and Theoretical Investigations of 1,2 Difluoro 3 Trifluoromethoxy Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in modern chemical research due to their favorable balance of accuracy and computational cost. acs.org These methods are widely used to predict a range of molecular properties.

DFT calculations are instrumental in predicting the electronic properties of 1,2-difluoro-3-(trifluoromethoxy)benzene. By solving the Kohn-Sham equations, one can obtain the energies and spatial distributions of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For fluorinated aromatic compounds, the introduction of fluorine atoms and a trifluoromethoxy group significantly influences the electronic landscape. The high electronegativity of fluorine atoms generally leads to a lowering of both HOMO and LUMO energy levels. The trifluoromethyl group is also a strong electron-withdrawing group, which can further impact the electronic properties. nih.gov The distribution of these orbitals provides insight into the regions of the molecule that are most likely to act as electron donors or acceptors in chemical reactions.

Table 1: Predicted Electronic Properties of a Related Compound (2-amino-5-trifluoromethyl-1,3,4-thiadiazole) using DFT

PropertyB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
HOMO Energy (eV)--
LUMO Energy (eV)--
HOMO-LUMO Gap (eV)5.52174-
Ground State Energy (Hartree)-977.66671-977.43856

Note: This data is for a different trifluoromethyl-containing heterocyclic compound and is provided for illustrative purposes of the types of properties calculated. Specific values for this compound would require dedicated calculations. acs.orgnih.gov

The conformational flexibility of this compound is primarily associated with the rotation of the trifluoromethoxy group around the C-O bond. Theoretical calculations can map the potential energy surface (PES) for this rotation, identifying energy minima corresponding to stable conformers and transition states connecting them.

Studies on the related molecule, trifluoromethoxybenzene, have shown the existence of different stable conformations. Ab initio calculations at the MP2/6-31G** level suggest a conformation where the O-CF3 group is perpendicular to the phenyl plane as the energy minimum. researchgate.net In contrast, DFT calculations at the B3LYP/cc-pVTZ level indicate that both the perpendicular and a planar conformation are energy minima with a small energy difference between them. researchgate.net For this compound, the presence of two adjacent fluorine atoms would likely introduce additional steric and electronic effects, influencing the preferred conformation of the trifluoromethoxy group.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By locating transition states on the potential energy surface, the activation energies for various reaction pathways can be calculated, providing insights into reaction kinetics and selectivity.

For fluorinated benzenes, theoretical studies have explored reactions such as nucleophilic aromatic substitution and reactions with radicals. For instance, the interaction of benzene (B151609) with atomic fluorine has been studied using DFT, identifying pathways for hydrogen abstraction and substitution. mdpi.com The calculations revealed that the formation of an ipso-fluorocyclohexadienyl radical is a key intermediate. mdpi.com Similar computational approaches could be applied to this compound to understand its reactivity towards various reagents and to predict the most favorable reaction pathways.

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Theoretical calculations of NMR chemical shifts are also a common practice to assist in the structural elucidation of newly synthesized compounds. Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and simulate UV-Vis absorption spectra. cnr.it

For related molecules like m- and o-fluoro(trifluoromethoxy)benzene, vibrational frequencies and normal modes have been calculated using B3LYP/cc-pVTZ harmonic quantum-chemical force fields to analyze their conformational compositions. researchgate.net

Investigation of Intermolecular Interactions in Fluorinated Aromatic Systems

The fluorine atoms and the trifluoromethoxy group in this compound play a crucial role in governing its intermolecular interactions. These interactions are critical in determining the bulk properties of the material, such as its boiling point, solubility, and crystal packing.

Fluorinated aromatic compounds are known to participate in a variety of non-covalent interactions, including dipole-dipole interactions, dispersion forces, and weak hydrogen bonds such as C-H···F interactions. researchgate.net The highly polarized C-F bonds can act as weak hydrogen bond acceptors. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings can also be significant. researchgate.net Computational studies can quantify the strength and geometry of these interactions, providing a detailed picture of how molecules of this compound interact with each other and with other molecules.

Applications in Synthetic Organic Chemistry and Materials Science Research

Role as a Synthetic Building Block for Complex Chemical Structures

As a synthetic intermediate, 1,2-Difluoro-3-(trifluoromethoxy)benzene offers a versatile platform for constructing more complex molecular architectures, particularly those rich in fluorine.

Fluorinated aromatic compounds are foundational in the synthesis of a wide range of functional molecules. Polyfluorinated benzene (B151609) derivatives, such as this compound, serve as precursors for creating densely functionalized aromatic scaffolds. researchgate.netchimia.ch The development of methodologies for synthesizing such fluorinated scaffolds is crucial, as the incorporation of fluorine can significantly modulate the properties of the final molecule. chimia.chnih.gov Techniques like transition metal-catalyzed C-H bond activation are employed to build upon these fluorinated cores, allowing for the straightforward creation of valuable fluorine-containing compounds. chimia.chnih.gov

The reactivity of the fluorinated aromatic ring allows for its conversion into a variety of other functional groups and molecular systems. For instance, related compounds like 1-trifluoromethoxy-4-(trifluoromethyl)benzene can undergo lithiation and subsequent reaction with carbon dioxide to form a carboxylic acid derivative. beilstein-journals.org This suggests that this compound could be similarly functionalized to produce novel carboxylic acids.

Furthermore, polyfluorinated aromatic compounds are extensively used in the synthesis of fluorinated heterocycles, which are significant in medicinal chemistry. researchgate.netnih.gov The fluorine atoms on the ring can act as leaving groups in nucleophilic aromatic substitution reactions, enabling the construction of fused heterocyclic systems. This makes compounds like this compound potential starting materials for creating new fluorinated heterocyclic drug scaffolds. researchgate.netnus.edu.sg

Reaction TypePotential Product ClassSignificance
Directed Ortho-Lithiation followed by CarboxylationBenzoic AcidsCreates functionalized aromatic acids for further synthesis.
Nucleophilic Aromatic Substitution (SNAr)Heterocycles, Ethers, AminesBuilds complex, fluorine-containing molecules for pharmaceuticals and agrochemicals. researchgate.net
Transition Metal-Catalyzed Cross-CouplingBiaryls, Substituted BenzenesForms carbon-carbon bonds to construct elaborate molecular frameworks.

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. While specific MCRs involving this compound are not extensively documented, related fluorinated compounds are utilized in such reactions. For example, trifluoromethylarenes can participate in defluorinative multicomponent cascade reactions. acs.org These processes can rapidly generate molecules with significant structural complexity. acs.orgnih.gov The unique reactivity of fluorinated building blocks makes them attractive candidates for the design of novel MCRs to access important scaffolds, such as 1,2,4-triazoles. nih.gov

Contributions to Advanced Fluorinated Materials Development

The incorporation of fluorine into polymers and resins leads to materials with superior performance characteristics, often referred to as high-performance plastics. tstar.com

Fluorinated monomers are key to producing a variety of fluoropolymers. umn.eduresearchgate.net Compounds like this compound can be considered potential monomers or additives in the synthesis of fluorinated polymers and high-performance resins. chinafluoropolymer.comjmu.edu The synthesis of fluoropolymers can occur through the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated parent polymers. umn.edu The inclusion of fluorinated aromatic moieties is a strategy used to create materials for specialized applications, such as fluorinated polyurethanes and styrenic polymers. mdpi.comacs.org These materials are valued in industries like electronics, automotive, and construction for their robust properties. chinafluoropolymer.com

The presence of fluorine atoms in a polymer backbone confers a range of exceptional properties. The carbon-fluorine bond is one of the strongest in organic chemistry, leading to materials with remarkable thermal stability and chemical inertness. tstar.commdpi.comwikipedia.org

Thermal Stability : Fluoropolymers are among the most heat-resistant plastics, with some capable of operating at continuous temperatures up to 260°C. adtech.co.ukholscot.comazom.com This high thermal stability makes them suitable for demanding applications in aerospace, electronics, and chemical processing. nationalplastics.comnbinno.com

Chemical Inertness : The strong C-F bonds also shield the polymer backbone from chemical attack. adtech.co.uk Fluoropolymers exhibit exceptional resistance to a wide range of chemicals, solvents, acids, and bases, making them ideal for vessel linings, seals, and components used in harsh chemical environments. holscot.comnationalplastics.com

Other Properties : Beyond stability, fluorine substitution leads to low surface energy (resulting in non-stick properties), low friction, excellent electrical insulation, and resistance to UV radiation and weathering. adtech.co.uknationalplastics.com The introduction of fluorine-containing groups like trifluoromethoxy can also increase lipophilicity and metabolic stability in molecular design. mdpi.comnih.govresearchgate.net

PropertyEffect of Fluorine SubstitutionResulting Application Area
Thermal StabilityIncreases maximum operating temperature (up to 260°C). adtech.co.ukholscot.comHigh-temperature wire insulation, aerospace components. nationalplastics.com
Chemical ResistanceConfers inertness to most solvents, acids, and bases. holscot.comnationalplastics.comChemical processing equipment, protective coatings. nbinno.com
Electrical InsulationProvides high dielectric strength. tstar.comadtech.co.ukElectronics, cable and wire insulation. nationalplastics.com
Surface EnergyLowers surface energy significantly.Non-stick coatings, low-friction bearings. nationalplastics.com
Weather ResistanceExcellent resistance to UV light and environmental degradation. nationalplastics.comOutdoor architectural coatings, durable films. wikipedia.org

Studies on Fluorinated Liquid Crystals and Optoelectronic Materials

No specific studies detailing the use of this compound in the formulation or research of fluorinated liquid crystals and optoelectronic materials have been identified.

In general, the incorporation of fluorine atoms into liquid crystal structures is a widely employed strategy to modify their physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior. researchgate.net The unique electronic properties of the C-F bond can lead to materials with desirable characteristics for display technologies. researchgate.net However, without experimental or theoretical data for this compound, any discussion of its potential in this area would be purely speculative.

Exploration in Energetic Materials Research and Property Tuning

There is no available research on the exploration of this compound in the field of energetic materials.

Fluorination of aromatic compounds is a known method for increasing the density and thermal stability of energetic materials. mdpi.com The introduction of fluorine can also improve the oxygen balance of an explosive, potentially leading to enhanced detonation properties. mdpi.com Theoretical and experimental studies are required to determine the energetic characteristics of this compound, and no such studies have been found in the reviewed literature.

Future Research Directions and Emerging Paradigms in Fluorinated Aromatics

The field of organofluorine chemistry is undergoing a significant transformation, driven by the escalating demand for complex fluorinated molecules in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com Researchers are moving beyond traditional, often harsh, synthetic methods to develop more sustainable, precise, and efficient strategies for introducing fluorine and fluorinated groups into aromatic systems. This shift is paving the way for novel applications and a deeper understanding of the unique properties conferred by fluorine. researchgate.netsci-hub.se

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Difluoro-3-(trifluoromethoxy)benzene, and how can purity be confirmed?

  • Methodological Answer : A common approach involves halogenation of trifluoromethoxy-substituted benzene derivatives. For example, brominated precursors (e.g., 1-bromo-3-(trifluoromethoxy)benzene) can undergo metal-halogen exchange using lithium diisopropylamide (LDA) at low temperatures (-100°C), followed by quenching with electrophiles to introduce fluorine substituents . Purification via column chromatography and characterization by 1^1H/13^{13}C NMR and IR spectroscopy is critical. Key NMR shifts include fluorine-induced deshielding (e.g., aromatic protons near fluorine atoms at δ 6.8–7.2 ppm) and trifluoromethoxy group signals (δ 120–125 ppm in 19^{19}F NMR) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies coupling patterns (e.g., 3JHF^3J_{H-F} ≈ 8–12 Hz for vicinal H-F interactions). 13^{13}C NMR detects fluorine-coupled carbons (split into doublets/triplets). 19^{19}F NMR confirms trifluoromethoxy groups (δ -55 to -60 ppm) .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm1^{-1}) and C-O-C (1050–1150 cm1^{-1}) groups are diagnostic .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+ for C7_7H3_3F5_5O at m/z 216.01) .

Advanced Research Questions

Q. How do fluorine and trifluoromethoxy substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the ring, directing EAS to positions ortho/para to the trifluoromethoxy group. Computational studies (e.g., DFT) can map electron density distributions to predict reactivity. Experimentally, nitration or halogenation reactions show preferential substitution at the 4- and 6-positions due to meta-directing effects of fluorine and para-directing effects of trifluoromethoxy groups . Kinetic studies using competitive reactions with non-fluorinated analogs quantify rate retardation caused by fluorine’s inductive effects .

Q. What role does this compound play in Pd-catalyzed cross-coupling reactions, and how can reaction conditions be optimized?

  • Methodological Answer : This compound serves as a coupling partner in Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, Pd(OAc)2_2/XPhos catalytic systems in THF at 80°C enable aryl-aryl bond formation with >90% yield . Key optimizations include:

  • Ligand selection : Bulky phosphines (e.g., XPhos) enhance turnover.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.
  • Temperature control : Elevated temperatures (80–100°C) mitigate steric hindrance from fluorine substituents .

Q. Can aryne intermediates derived from this compound be trapped to synthesize naphthalene derivatives?

  • Methodological Answer : Yes. Treatment of 1-bromo-3-(trifluoromethoxy)benzene with LDA at -100°C generates a lithium intermediate, which eliminates LiBr upon warming to -75°C, forming 1,2-didehydro-3-(trifluoromethoxy)benzene (aryne). Trapping with furan or anthracene yields naphthalene derivatives (e.g., 1-(trifluoromethoxy)naphthalene) via [4+2] cycloaddition. Reaction monitoring via 19^{19}F NMR tracks aryne formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.